molecular formula C15H14ClN5 B2989157 2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile CAS No. 400082-65-7

2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile

Cat. No.: B2989157
CAS No.: 400082-65-7
M. Wt: 299.76
InChI Key: PEUUPNQRVOUMLP-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities.

Preparation Methods

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylpiperazine with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c16-13-2-1-3-14(8-13)20-4-6-21(7-5-20)15-18-10-12(9-17)11-19-15/h1-3,8,10-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUPNQRVOUMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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